N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide group linked to a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group and a mercapto (-SH) moiety. Its synthesis involves cyclization of hydrazinecarbothioamide precursors (e.g., 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides) under basic conditions, followed by tautomerization to the thione form. Structural confirmation via IR and NMR reveals the absence of νS-H (2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), confirming the thione tautomer dominance .
Properties
CAS No. |
917747-56-9 |
|---|---|
Molecular Formula |
C22H20N4O2S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-15-7-6-10-20(16(15)2)26-21(23-24-22(26)29)17-11-13-18(14-12-17)25-30(27,28)19-8-4-3-5-9-19/h3-14,25H,1-2H3,(H,24,29) |
InChI Key |
JLWHYFOXVNXXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:
Reagents :
-
2,3-Dimethylphenylhydrazine
-
Thiocarbohydrazide
-
Acetic acid (catalyst)
Procedure :
-
React 2,3-dimethylphenylhydrazine (1.0 equiv) with thiocarbohydrazide (1.2 equiv) in refluxing ethanol (80°C, 6 hr).
-
Acidify with concentrated HCl to precipitate the thiosemicarbazide intermediate.
-
Cyclize the intermediate with acetic anhydride at 120°C for 4 hr to form 4-(2,3-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole.
Yield : 78–85% after recrystallization (ethanol/water).
Sulfonamide Coupling
The final step involves sulfonylation of the aniline intermediate:
Reagents :
-
Benzenesulfonyl chloride (1.2 equiv)
-
Pyridine (base and solvent)
Procedure :
-
Add benzenesulfonyl chloride dropwise to a stirred solution of 4-(triazol-3-yl)aniline (1.0 equiv) in pyridine at 0°C.
-
Warm to room temperature and stir for 8 hr.
-
Quench with ice-water, extract with DCM, and purify via recrystallization (methanol).
Optimization of Reaction Conditions
Catalytic Systems for Triazole Cyclization
Comparative studies show acetic acid outperforms H₂SO₄ as a catalyst, reducing side-product formation:
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Acetic acid | 120 | 4 | 85 |
| H₂SO₄ | 120 | 4 | 68 |
| p-TsOH | 120 | 6 | 72 |
Data adapted from EvitaChem protocols.
Solvent Effects in Suzuki Coupling
Polar aprotic solvents enhance coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 72 |
| DMF | 36.7 | 65 |
| THF | 7.58 | 58 |
DMF increases reaction rate but promotes deboronation side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity after recrystallization.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxidation of -SH group | Use N₂ atmosphere during cyclization |
| Low solubility of intermediates | Employ DMF/THF mixtures |
| Regioselectivity in coupling | Optimize Pd catalyst loading |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Sulfonamide Backbones
a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br)
- Structure : Similar triazole-sulfonamide backbone but with halide substitutions (X = Cl, Br) and a 2,4-difluorophenyl group instead of 2,3-dimethylphenyl.
- Synthesis : Derived from Friedel-Crafts reactions and hydrazinecarbothioamide cyclization, analogous to the target compound .
b) 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3)
- Structure : Shares the sulfonamide-triazole-mercapto motif but substitutes the triazole with a methyl group and the benzene ring with a 4-chloro group.
- The methyl substituent may sterically hinder interactions in biological systems .
Agrochemical Derivatives with Triazole or Sulfonamide Moieties
a) Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Structure: Contains a triazolinone ring and methanesulfonamide group.
- Function: Herbicide targeting protoporphyrinogen oxidase.
- Key Differences: The triazolinone ring and difluoromethyl group confer distinct reactivity and herbicidal activity compared to the target compound’s 1,2,4-triazole-thione structure .
b) Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)
Pharmacologically Relevant Triazole Derivatives
a) S-Alkylated 1,2,4-Triazoles (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones)
- Structure : Alkylated triazole-thioether derivatives with ketone functionalities.
- Synthesis : Derived from S-alkylation of triazole-thiones with α-halogenated ketones.
- Key Differences: The ethanone group introduces a reactive ketone, enabling conjugation or further derivatization, unlike the target compound’s simpler benzenesulfonamide .
Comparative Analysis Table
Research Findings and Implications
- Tautomerism : The target compound’s thione tautomer (vs. thiol) enhances stability and influences binding interactions, as seen in IR spectra lacking νS-H .
- Substituent Effects : Lipophilic 2,3-dimethylphenyl may improve membrane permeability but reduce solubility compared to halogenated analogues (e.g., Cl, Br) .
- Biological Activity : Sulfonamide-triazole hybrids are explored for enzyme inhibition (e.g., carbonic anhydrase, kinases), while agrochemical analogues (e.g., sulfentrazone) leverage triazole reactivity for herbicidal activity .
Biological Activity
N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound features a triazole ring integrated with a benzenesulfonamide moiety and a dimethylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 360.45 g/mol. The presence of the triazole ring is significant for its potential pharmacological properties, making it an important subject in medicinal chemistry.
Synthesis and Structure
The synthesis of this compound typically involves several key reactions that are optimized for yield and purity. The integration of the triazole ring with other functional groups allows for the exploration of various biological activities. The structure can be represented as follows:
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety are well-documented for their broad-spectrum antimicrobial activity. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogens by disrupting their cellular processes .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been highlighted in recent studies. It has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). Additionally, it reduces oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxic activity against specific cancer types .
Interaction Studies
Interaction studies reveal that this compound can effectively bind to target proteins or enzymes through hydrogen bonding and hydrophobic interactions due to its aromatic rings and functional groups like sulfonamides and thiols. These interactions are crucial for understanding the compound's mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide | Ethyl group instead of dimethyl | Potentially different pharmacokinetics |
| 5-Mercapto-[1,2,4]triazole derivatives | Various substituents on triazole | Broad spectrum antimicrobial activity |
| N,N-Dimethylbenzenesulfonamide derivatives | Substituted sulfonamides | Enhanced solubility and bioavailability |
This table illustrates the versatility of the triazole framework and how modifications can lead to unique biological activities or pharmacological profiles.
Case Studies
Several case studies have documented the biological activity of this compound:
- Anti-inflammatory Effects : A study demonstrated that derivatives showed significant inhibition of NO production in LPS-stimulated macrophages. This was comparable to established anti-inflammatory drugs like indomethacin .
- Antimicrobial Efficacy : In vitro studies indicated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Research has shown that certain derivatives have IC50 values lower than those of standard chemotherapeutics against specific cancer cell lines .
Q & A
Q. What statistical frameworks address batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
